![molecular formula C29H26N4O3S3 B2951583 N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 524695-12-3](/img/structure/B2951583.png)
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic way of naming chemical substances based on their structure. The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows the arrangement of atoms .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis process includes understanding the reaction mechanisms, the conditions required for the reaction, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the conditions required for the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, acidity or basicity (pH), reactivity, and stability .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research has focused on the synthesis of various heterocyclic compounds that include the benzothiazole and thienopyridine frameworks. These efforts aim to explore the chemical space for new molecules with potential applications in medicinal chemistry and material science. For instance, the synthesis of new tetrahydropyrimidine derivatives and their thiazolo[3,2-a]pyrimidine counterparts highlights the versatility of benzothiazole-based compounds in constructing complex heterocycles with potential pharmacological activities (Fadda et al., 2013).
Biological Activity and Potential Therapeutic Applications
Studies have also investigated the biological activities of these compounds, including their antimicrobial, anti-inflammatory, and anticancer properties. The discovery and evaluation of specific benzothiazole derivatives as selective inhibitors for targeted enzymes, such as vascular endothelial growth factor receptor-2 (VEGFR-2), underscore their potential as therapeutic agents. This is evident in the work on substituted benzamides as potent and selective VEGFR-2 inhibitors, demonstrating significant in vivo efficacy in cancer models (Borzilleri et al., 2006).
Antimicrobial and Anti-inflammatory Screening
The synthesis and biological evaluation of fused heterocycles, like imino pyrimido benzothiazoles, further illustrate the antimicrobial and anti-inflammatory potential of benzothiazole derivatives. These studies provide a foundation for developing new drug candidates with enhanced efficacy and reduced side effects (Kale and Mene, 2013).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O3S3/c1-32-17-16-22-25(18-32)38-29(26(22)28-30-23-10-6-7-11-24(23)37-28)31-27(34)19-12-14-21(15-13-19)39(35,36)33(2)20-8-4-3-5-9-20/h3-15H,16-18H2,1-2H3,(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAIQWZNGNUDNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N(C)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |
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